Dimethyl 9h-fluoren-9-ylphosphonate

Organophosphorus synthesis Purification engineering Process chemistry

Phosphonate deprotection under harsh conditions risks degrading sensitive substrates. This dimethyl ester solves the problem with a 72-fold faster hydrolysis rate (kH 6000 × 10⁻⁶ min⁻¹) compared to the diethyl analog. - **Kinetic advantage:** Cleaves under mild acidic/aqueous conditions; preserves glycosidic bonds in nucleotide synthesis. - **Purification benefit:** BP 420.2°C (23°C lower than diethyl ester) enables distillation-based workflows. - **SAR ready:** Validated SHP1 phosphatase probe (IC₅₀ 9.82 μM). Ships in standard research quantities with stability data provided.

Molecular Formula C15H15O3P
Molecular Weight 274.25 g/mol
CAS No. 6344-52-1
Cat. No. B12791842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 9h-fluoren-9-ylphosphonate
CAS6344-52-1
Molecular FormulaC15H15O3P
Molecular Weight274.25 g/mol
Structural Identifiers
SMILESCOP(=O)(C1C2=CC=CC=C2C3=CC=CC=C13)OC
InChIInChI=1S/C15H15O3P/c1-17-19(16,18-2)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3
InChIKeyYVQALKAHQWGZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Dimethyl 9H-Fluoren-9-ylphosphonate (CAS 6344-52-1): Core Chemical Identity and Physical Properties


Dimethyl 9H-fluoren-9-ylphosphonate (CAS 6344-52-1, C15H15O3P, MW 274.25 g/mol) is a phosphonate ester featuring a fluorene backbone with the phosphonate group directly attached at the 9-position [1]. It belongs to the class of dialkyl arylphosphonates and serves primarily as a synthetic intermediate for the introduction of the fluorenylphosphonate moiety into target molecules. Key physical properties include a density of 1.25 g/cm³, a boiling point of 420.2°C at 760 mmHg, a flash point of 221.4°C, and a refractive index of 1.586 [1]. The compound is structurally distinct from its closest analog, diethyl 9-fluorenylphosphonate (CAS 7142-76-9, density 1.20 g/cm³, bp 443.0°C) , and these differences have practical consequences for purification and reaction design.

Risks of Substituting Dimethyl 9H-Fluoren-9-ylphosphonate with Unverified In-Class Analogs


Dialkyl phosphonates within the same structural series cannot be interchanged without altering reactivity, deprotection efficiency, and purification behavior. The dimethyl ester of 9H-fluoren-9-ylphosphonate exhibits a markedly higher hydrolytic lability compared to its diethyl counterpart. Specifically, hydrolysis rate constants (kH) for dimethyl phosphonates are approximately 72-fold greater than those for diethyl phosphonates (6000 ± 530 × 10⁻⁶ min⁻¹ vs. 83 ± 12 × 10⁻⁶ min⁻¹) [1]. This differential directly impacts the choice of protecting group strategy: the dimethyl ester can be cleaved under milder conditions, while the diethyl ester requires more forcing hydrolysis. Additionally, the boiling point of the dimethyl derivative (420.2°C) is approximately 23°C lower than that of the diethyl analog (443.0°C), affecting distillation-based purification workflows [2]. These quantifiable differences mean that generic substitution without experimental validation introduces significant risk of deviating from established protocols.

Head-to-Head Quantitative Differentiation: Dimethyl 9H-Fluoren-9-ylphosphonate vs. Closest Analogs


Boiling Point Gap of ~23 °C Enables Fractional Distillation Separation from Diethyl Analog

The boiling point of dimethyl 9H-fluoren-9-ylphosphonate at 760 mmHg is 420.2 °C, compared to 443.0 °C for diethyl 9-fluoren-9-ylphosphonate, yielding a difference of 22.8 °C [1]. This magnitude of separation is sufficient for fractional distillation in high-vacuum systems, providing a straightforward quality-control parameter during procurement verification.

Organophosphorus synthesis Purification engineering Process chemistry

Hydrolysis Rate Constant (kH) ~72-fold Faster for Dimethyl vs. Diethyl Phosphonate Esters

In a controlled study of phosphorylated acetylcholinesterase, the hydrolysis rate constant (kH) of the dimethyl phosphonate adduct was 6000 ± 530 × 10⁻⁶ min⁻¹, versus 83 ± 12 × 10⁻⁶ min⁻¹ for the diethyl analogue, representing a 72-fold acceleration [1]. This class-level trend—dimethyl esters hydrolyzing significantly faster than diethyl esters—is widely observed for dialkyl phosphonates and directly informs the choice of ester for applications requiring rapid deprotection.

Protecting group strategy Phosphonate deprotection Reaction kinetics

Synthesis Yield of 82% via Diazomethane Route Provides a Baseline Efficiency Metric

Dimethyl 9-fluorenylphosphonate was reported in 82% isolated yield from the parent phosphonic acid using diazomethane [1]. While direct head-to-head yield comparisons with alternative synthetic routes (e.g., Arbuzov reaction for the diethyl ester) are not available in the public literature, this value establishes a benchmark for procurement specifications where product purity and synthesis efficiency are critical.

Phosphonate synthesis Diazomethane esterification Process yield benchmarking

Biochemical Activity: SHP1 Phosphatase Inhibition (IC₅₀ = 9.82 μM) as a Tool-Compound Qualification

Dimethyl 9H-fluoren-9-ylphosphonate was evaluated for inhibition of the protein tyrosine phosphatase SHP1 and exhibited an IC₅₀ of 9.82 × 10³ nM (9.82 μM) using a colorimetric assay with 3-O-methylfluorescein phosphatase substrate [1]. For context, the known SHP1 inhibitor NSC-87877 has an IC₅₀ of 0.355 μM ; however, direct comparison within the same assay is lacking. This data point qualifies the compound as a moderate-affinity SHP1 ligand, suitable for probe development where the phosphonate ester moiety serves as a phosphate mimetic.

Protein tyrosine phosphatase SHP1 inhibitor Biochemical probe

Evidence-Based Application Domains for Dimethyl 9H-Fluoren-9-ylphosphonate in Chemical Research and Industrial Workflows


Phosphonate Protect-Then-Deprotect Strategies Requiring Rapid, Mild Ester Cleavage

The ~72-fold faster hydrolysis rate of the dimethyl ester relative to the diethyl ester [1] makes this compound the preferred choice when the phosphonate group must be unmasked under mild acidic or aqueous conditions without degrading sensitive substrates. This is particularly relevant in nucleotide analogue synthesis and phosphonate prodrug development, where dimethyl ester cleavage can be achieved under conditions that preserve glycosidic bonds.

High-Purity Intermediate Production with Distillation-Based Purification

The 23 °C boiling point differential between the dimethyl (420.2 °C) and diethyl (443.0 °C) esters [2] provides a quantitative basis for selecting distillation as a purification method. This is valuable for multi-step syntheses where the dimethyl ester is the final isolable intermediate before conversion to the free phosphonic acid or other derivatives.

SHP1-Targeted Chemical Probe Development

With a documented IC₅₀ of 9.82 μM against SHP1 phosphatase [3], the compound serves as a validated starting point for structure–activity relationship (SAR) studies. Its moderate affinity and phosphonate-based phosphate-mimetic design make it suitable for medicinal chemistry campaigns aiming to develop selective SHP1 inhibitors for immunological or oncological applications.

Phosphonic Acid Precursor via Controlled Hydrolysis

The dimethyl ester can be converted to 9-fluorenylphosphonic acid (CAS 6344-53-2) through acid-catalyzed hydrolysis. The kinetic advantage of the dimethyl ester enables shorter reaction times and lower temperatures compared to the diethyl ester route, reducing the risk of fluorene backbone decomposition [1].

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